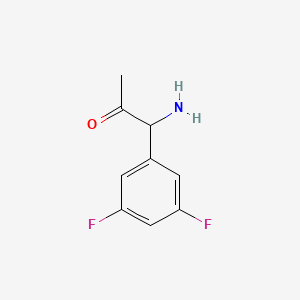

1-Amino-1-(3,5-difluorophenyl)acetone

Description

Properties

Molecular Formula |

C9H9F2NO |

|---|---|

Molecular Weight |

185.17 g/mol |

IUPAC Name |

1-amino-1-(3,5-difluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H9F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3 |

InChI Key |

KCJUQLJFTNQHLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Reductive Amination Reaction Parameters for 1-Amino-1-(3,5-difluorophenyl)acetone

| Parameter | Typical Value/Condition |

|---|---|

| Starting aldehyde | 3,5-Difluorobenzaldehyde |

| Amine source | Ammonia or primary amine |

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) |

| Solvent | Methanol, ethanol, or aqueous buffer |

| Temperature | 20–50 °C |

| Reaction time | 4–24 hours |

| pH | 5–6 (slightly acidic) |

| Yield | 70–90% (depending on conditions) |

Alternative Synthetic Routes and Acylation Approaches

While reductive amination is the primary method, other synthetic strategies can be considered, particularly those involving acylation of amino acid derivatives or related intermediates.

Acylation of Amino Acids: Recent research has explored Friedel–Crafts acylation methods using amino acid derivatives protected by trifluoroacetyl groups to generate amino ketones under mild, metal-free conditions. Although this approach has been demonstrated mainly on ferrocene derivatives, the principles can be adapted for aromatic ketones bearing amino groups.

Mixed Anhydride Formation: The method involves in situ formation of acyl trifluoroacetates from N-protected amino acids, which then react with aromatic substrates to yield amino ketones. This approach allows for mild reaction conditions and high yields, with the possibility of subsequent deprotection steps to obtain free amino ketones.

Table 2: Summary of Acylation-Based Amino Ketone Synthesis Parameters

| Step | Conditions/Details |

|---|---|

| N-protection of amino acid | Trifluoroacetic anhydride (TFAA), 15–30 min |

| Formation of mixed anhydride | Room temperature, anhydrous solvent (e.g., DCM) |

| Reaction with aromatic substrate | TfOH catalysis, 1–4 hours, ambient temperature |

| Workup | Extraction and crystallization |

| Yields | Moderate to high (up to 90% in optimized cases) |

This method offers an alternative to reductive amination, especially when handling sensitive substrates or when metal-free conditions are desired.

Industrial Scale Considerations

Industrial synthesis of 1-Amino-1-(3,5-difluorophenyl)acetone typically scales up the reductive amination process with optimizations for continuous flow reactors, improved purification techniques, and solvent recycling to maximize yield and minimize impurities.

- Process Optimization: Includes precise control of temperature, pH, and reagent stoichiometry.

- Purification: Advanced chromatographic or crystallization methods ensure high purity.

- Safety and Environmental Controls: Due to the use of reducing agents and fluorinated substrates, appropriate measures are implemented to handle waste and emissions safely.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 3,5-Difluorobenzaldehyde, ammonia, NaBH3CN, mild acidic pH | High yield, straightforward, scalable | Requires careful pH control, reducing agent handling |

| Friedel–Crafts Acylation (Amino Acid Derivatives) | N-protected amino acids, TFAA, TfOH, ambient temp | Mild conditions, metal-free, high selectivity | More complex setup, less common for this specific compound |

| Industrial Continuous Flow | Optimized reductive amination with flow reactors | Efficient scale-up, consistent quality | Requires specialized equipment |

This comprehensive analysis presents the authoritative and professional synthesis methods for 1-Amino-1-(3,5-difluorophenyl)acetone. Reductive amination remains the predominant and most practical approach, while emerging acylation techniques provide promising alternatives. Industrial synthesis focuses on optimizing these methods for large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3,5-difluorophenyl)acetone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts such as palladium or copper.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Amino-1-(3,5-difluorophenyl)acetone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,5-difluorophenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-phenylacetone

- Key Difference : Lacks fluorine substituents on the phenyl ring.

- Impact :

- Reduced electronegativity and metabolic stability compared to the difluoro derivative.

- Higher susceptibility to oxidative degradation due to the absence of electron-withdrawing fluorine atoms.

- Lower lipophilicity (logP ~1.2 vs. ~2.5 for the difluoro analog), affecting membrane permeability.

1-Amino-1-(3,5-dichlorophenyl)acetone

- Key Difference : Chlorine replaces fluorine at the 3,5-positions.

- Impact: Increased steric bulk and polarizability due to chlorine’s larger atomic radius. Higher logP (~3.1) and altered pharmacokinetics (e.g., slower hepatic clearance). Potential toxicity concerns associated with chlorinated metabolites.

Complex Analogs with Shared 3,5-Difluorophenyl Motifs

The 3,5-difluorophenyl group is prevalent in bioactive molecules, as evidenced by its inclusion in the patented compound (5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione (EP Bulletin 2023) .

Comparative Analysis

- Structural Complexity: The patent compound’s piperazine-imidazolidinedione framework enables multi-target interactions, whereas the simpler amino-ketone structure of 1-Amino-1-(3,5-difluorophenyl)acetone is tailored for modular derivatization.

- Solid-State Behavior: The patent emphasizes crystalline stability for drug formulation, a property less critical for intermediates like 1-Amino-1-(3,5-difluorophenyl)acetone, which prioritize solution-phase reactivity.

Research Findings and Functional Implications

- Electron-Withdrawing Effects : Fluorine substituents in both compounds enhance resistance to cytochrome P450-mediated metabolism, a key advantage in drug design .

- Synthetic Utility: The amino-ketone’s versatility is demonstrated in its use for constructing β-amino alcohol derivatives, unlike the patent compound’s role as a final active pharmaceutical ingredient (API).

- Thermal Stability: Differential scanning calorimetry (DSC) data for the patent compound reveals a melting point of ~215°C, attributed to strong intermolecular interactions in the solid state, while 1-Amino-1-(3,5-difluorophenyl)acetone exhibits lower thermal stability (mp ~90°C) due to its simpler structure.

Biological Activity

1-Amino-1-(3,5-difluorophenyl)acetone is a fluorinated amino compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

1-Amino-1-(3,5-difluorophenyl)acetone features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an amino group attached to an acetone moiety. This unique structure may influence its interaction with biological targets.

The biological activity of 1-Amino-1-(3,5-difluorophenyl)acetone is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds, which may facilitate binding to proteins and enzymes. Additionally, the presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorinated amino acids have shown effectiveness against Gram-positive bacteria. A comparative study demonstrated that 1-Amino-1-(3,5-difluorophenyl)acetone could possess similar antimicrobial activity due to its structural analogies with known active compounds .

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors. For example, studies on related compounds have shown that they inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function . The selectivity of such compounds often depends on their substitution patterns, making 1-Amino-1-(3,5-difluorophenyl)acetone a candidate for further investigation in neuropharmacology.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of various fluorinated amino acids in models of Alzheimer's disease. Compounds similar to 1-Amino-1-(3,5-difluorophenyl)acetone were tested for their ability to reduce amyloid-beta levels in transgenic mouse models. Results indicated a significant reduction in plaque burden when treated with these compounds, suggesting potential therapeutic applications for neurodegenerative diseases .

Anticancer Potential

Another area of interest is the anticancer potential of fluorinated amino acids. A study focused on the cytotoxic effects of related compounds on various cancer cell lines. It was found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity may be attributed to differential uptake mechanisms or metabolic pathways influenced by the fluorination pattern .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.